molecular formula C9H17N5S B12418654 Ametryn-13C,d3

Ametryn-13C,d3

Cat. No.: B12418654
M. Wt: 231.34 g/mol
InChI Key: RQVYBGPQFYCBGX-JGWVFYFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ametryn-13C,d3 is a labeled version of the herbicide Ametryn, which belongs to the Triazine chemical family. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific studies. Ametryn itself is known for inhibiting photosynthesis and other enzymatic processes, making it effective against annual broadleaf weeds and grasses .

Chemical Reactions Analysis

Ametryn-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions. These include:

    Oxidation: Ametryn can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with Ametryn. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Ametryn-13C,d3 has several scientific research applications:

Mechanism of Action

Ametryn-13C,d3 exerts its effects by inhibiting photosynthesis and other enzymatic processes in plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to other Triazine herbicides .

Comparison with Similar Compounds

Ametryn-13C,d3 can be compared to other Triazine herbicides such as:

Properties

Molecular Formula

C9H17N5S

Molecular Weight

231.34 g/mol

IUPAC Name

4-N-ethyl-2-N-propan-2-yl-6-(trideuterio(113C)methylsulfanyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)/i4+1D3

InChI Key

RQVYBGPQFYCBGX-JGWVFYFMSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])SC1=NC(=NC(=N1)NC(C)C)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C

Origin of Product

United States

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